molecular formula C18H21NO2 B5515789 2-(2,3-dimethylphenoxy)-N-(4-ethylphenyl)acetamide

2-(2,3-dimethylphenoxy)-N-(4-ethylphenyl)acetamide

Cat. No.: B5515789
M. Wt: 283.4 g/mol
InChI Key: PJGRRQMKKIYRDH-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C18H21NO2 and its molecular weight is 283.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.157228913 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Anticonvulsant Properties

  • Compounds related to 2-(2,3-dimethylphenoxy)-N-(4-ethylphenyl)acetamide have been synthesized and assessed for their biological activities. For instance, a study on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with a similar structure, has demonstrated potential anticancer activity through in silico modeling targeting the VEGFr receptor. This suggests that derivatives of this compound could be promising candidates for anticancer drug development (G. Sharma et al., 2018).
  • Another study on the anticonvulsant activity of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their amine analogs highlights the potential of these compounds in epilepsy treatment. The research found that racemic trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide exhibited significant efficacy in mouse models, indicating the therapeutic potential of similar compounds (E. Pękala et al., 2011).

Analgesic and Anti-Inflammatory Activities

  • The synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide and its subsequent studies indicate its potential for analgesic and anti-inflammatory applications. Improvements in the synthesis process for this compound have also been explored, suggesting a pathway for the development of new therapeutic agents (Gong Fenga, 2007).

Pesticide Development

  • Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide have been characterized for potential use as pesticides. These compounds, including several derivatives of 2-(4-chlorophenoxy)-N-(hydroxyethyl) acetamide, have shown promise in this application, highlighting the versatility of the chemical structure in developing new agrochemicals (E. Olszewska et al., 2009).

Antifungal Agents

  • Research on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives has identified them as potent antifungal agents against a broad spectrum of fungal pathogens, including Candida and Aspergillus species. This suggests that structurally similar compounds might also hold significant antifungal properties, offering a potential route for the development of new antifungal therapies (D. Bardiot et al., 2015).

Mechanism of Action

This typically refers to how a bioactive compound (like a drug) exerts its effects in a biological system. It’s determined through biochemical and pharmacological studies .

Safety and Hazards

This involves assessing the compound’s toxicity, flammability, environmental impact, and other potential hazards. It’s typically done through laboratory testing and is regulated by organizations like the EPA and OSHA .

Future Directions

This could involve potential applications of the compound, based on its properties and activity. It could also include further studies needed to fully understand the compound .

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-4-15-8-10-16(11-9-15)19-18(20)12-21-17-7-5-6-13(2)14(17)3/h5-11H,4,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGRRQMKKIYRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.